2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-2-6-15(7-3-13)18-11-17(22-24-18)12-21-19(23)10-14-4-8-16(20)9-5-14/h2-9,11H,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNLREVSOBFXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.
Formation of the Acetamide Linkage: This can be done by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the isoxazole ring or the chlorophenyl group, potentially leading to the formation of amines or alcohols.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features:
- 4-chlorophenyl group
- 5-(p-tolyl)isoxazol-3-yl moiety
- Acetamide functional group
These structural elements contribute to its potential pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The isoxazole ring is particularly noteworthy for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of isoxazole, including 2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, exhibit notable activity against various cancer cell lines. The compound has been investigated for its ability to inhibit cancer proliferation through interactions with specific protein targets involved in cell signaling pathways related to tumor growth. Preliminary studies suggest that it may have synergistic effects due to the presence of both the chlorophenyl and p-tolyl groups, enhancing its biological efficacy .
Antiviral Properties
The compound's potential as an antiviral agent has also been explored. Isoxazole derivatives have shown promise as inhibitors of viral replication mechanisms. For example, studies have highlighted the need for new antiviral compounds that can act through diverse mechanisms, making this compound a candidate for further investigation against viruses such as HIV and others .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, allowing for structural modifications that may enhance its biological activity or reduce toxicity. This flexibility in synthesis is crucial for developing new derivatives with improved pharmacological profiles.
In Vitro Studies
- Anticancer Efficacy : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity. These findings suggest that the compound could serve as a lead for developing novel anticancer therapies .
- Antiviral Activity : A study conducted on isoxazole derivatives revealed promising antiviral activity against RNA viruses. The compound's structure allows it to interact effectively with viral proteins, potentially inhibiting their function .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Isoxazole ring with chlorophenyl substitution | Anticancer, Antiviral |
| N-(4-chlorophenyl)-2-(5-(1-methylisoxazol-3-yl)acetamide | Isoxazole ring with methyl substitution | Variable biological activity |
| 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide | Fluorine substitution on phenyl ring | Enhanced lipophilicity |
This table illustrates the uniqueness of this compound compared to its analogs, emphasizing how specific substitutions can influence biological activity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and chlorophenyl group could play key roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazolidinone Analog (CAS 478045-96-4)
- Molecular Formula : C₁₅H₁₅ClN₄O₄
- Molar Mass : 350.76 g/mol
- Key Differences: Incorporates a 1,2,4-oxadiazolidin-5-yl ring instead of the methylene-linked isoxazole. The oxadiazolidinone introduces rigidity and additional hydrogen-bonding sites (N–H and C=O).
- Implications: Higher molar mass and rigidity may improve target binding but reduce solubility in aqueous media. IR spectra show distinct C=O stretches at ~1678 cm⁻¹ (amide) and ~1700 cm⁻¹ (oxadiazolidinone) .
Triazole Derivative (6m, C₂₁H₁₈ClN₄O₂)
- Molecular Formula : C₂₁H₁₈ClN₄O₂
- Molar Mass : 393.11 g/mol
- Key Differences :
- Replaces the isoxazole with a 1,2,3-triazole ring.
- Features a naphthyloxy group instead of p-tolyl.
- Implications: The triazole’s dipole moment and hydrogen-bonding capacity (~3291 cm⁻¹ for N–H) enhance interactions with polar targets.
Urea Derivative (CAS 55807-85-7)
- Molecular Formula : C₁₄H₁₆ClN₃O₂
- Molar Mass : 293.75 g/mol
- Key Differences :
- Substitutes the acetamide with a urea (–NH–CO–NH–) group.
- Includes a tert-butyl substituent on the isoxazole.
- Implications: Urea’s polarity increases solubility in polar solvents but may reduce membrane permeability.
Physicochemical and Functional Comparison
| Property | Target Compound | Oxadiazolidinone Analog | Triazole Derivative 6m | Urea Derivative |
|---|---|---|---|---|
| Molar Mass (g/mol) | ~341.8 | 350.76 | 393.11 | 293.75 |
| Key Functional Groups | Acetamide, isoxazole | Oxadiazolidinone | Triazole, naphthyloxy | Urea, tert-butyl |
| C=O Stretch (IR) | ~1678 cm⁻¹ | ~1678 (amide), ~1700 | ~1678 (amide) | ~1640 (urea) |
| Aromatic Interactions | Moderate (p-tolyl) | Low | High (naphthyloxy) | Low |
| Solubility | Moderate (DMF/DMSO) | Low (aqueous) | Moderate (aprotic) | High (polar solvents) |
Biological Activity
2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic compound notable for its unique structure, which includes a 4-chlorophenyl group and a 5-(p-tolyl)isoxazol-3-yl moiety. This compound has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The acetamide functional group and the isoxazole ring contribute significantly to its pharmacological properties, making it a candidate for further research and development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 340.8 g/mol. The presence of chlorine and tolyl groups may enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2O2 |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 946344-58-7 |
Biological Activity Overview
Research indicates that compounds containing isoxazole rings often exhibit significant biological activities, including:
- Anti-inflammatory
- Antibacterial
- Anticancer
Anticancer Activity
Studies have shown that derivatives of isoxazole can inhibit the growth of various cancer cell lines. For instance, preliminary investigations into this compound suggest that it may interact with specific protein targets involved in cancer proliferation pathways. These interactions could potentially lead to reduced tumor growth and improved patient outcomes in cancer therapy.
Antiviral Potential
The compound has also been explored for its antiviral properties, particularly against HIV. Its structural components may allow it to interfere with viral replication processes, making it a candidate for further studies in antiviral drug development.
The mechanism of action for this compound likely involves interaction with various molecular targets, including enzymes and receptors associated with cell signaling pathways. For example, it may inhibit specific kinases or modulate receptor activity, impacting cellular processes related to proliferation and apoptosis.
Case Studies and Research Findings
- Study on Isoxazole Derivatives : A study highlighted the anticancer properties of isoxazole derivatives, noting that modifications to the structure can significantly impact biological activity. The presence of electron-donating or electron-withdrawing groups can alter the compound's reactivity and potency against cancer cell lines.
- Antimicrobial Activity : Research on similar compounds has demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains . While specific data for this compound is limited, these findings suggest potential antimicrobial applications.
- Molecular Docking Studies : Computational studies have indicated that this compound may effectively bind to target proteins involved in cancer signaling pathways, providing insights into its potential efficacy as an anticancer agent .
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound, and how can side products be minimized?
Methodological Answer:
The synthesis typically involves coupling a substituted isoxazole intermediate with a chlorophenyl acetamide derivative. A reflux reaction in triethylamine with chloroacetyl chloride (molar ratio 1:1) for 4–6 hours under TLC monitoring ensures completion . Side products like unreacted oxadiazole or over-acylated species can be minimized by:
- Controlled reagent addition: Slow dropwise addition of chloroacetyl chloride to prevent exothermic side reactions.
- Solvent selection: Polar aprotic solvents (e.g., dioxane) improve solubility and reduce byproduct formation.
- Purification: Recrystallization using ethanol-DMF mixtures (3:1 v/v) enhances yield purity .
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR spectroscopy:
- FTIR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (750 cm⁻¹) validate functional groups .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect molecular ion peaks (e.g., [M+H]⁺ at m/z 381) and quantify purity (>95%) .
Advanced: How can computational chemistry resolve contradictions in electronic property predictions (e.g., HOMO-LUMO gaps)?
Methodological Answer:
Conflicting HOMO-LUMO values often arise from basis set selection or solvation model discrepancies. To resolve this:
- Software validation: Compare results from Gaussian (B3LYP/6-311G**) and ORCA (PBE0/def2-TZVP) to identify systematic errors .
- Solvent effects: Explicit solvent models (e.g., COSMO in DFT) improve accuracy for polar solvents like ethanol .
- Benchmarking: Cross-reference computed values with experimental UV-Vis spectra (λmax 270–290 nm) to calibrate theoretical models .
Advanced: How to design experiments to analyze conflicting biological activity data in different assay systems?
Methodological Answer:
If the compound shows anti-cancer activity in cell-based assays but not in enzyme inhibition studies:
- Dose-response profiling: Test concentrations from 1 nM to 100 µM to identify off-target effects .
- Cellular uptake studies: Use LC-MS to quantify intracellular compound levels and correlate with activity .
- Proteomic mapping: SILAC-based mass spectrometry identifies interacting proteins in responsive vs. non-responsive cell lines .
Advanced: What strategies optimize reaction pathways for scaled-up synthesis while maintaining yield?
Methodological Answer:
- Reactor design: Transition from batch to flow reactors for improved heat/mass transfer, reducing decomposition .
- Catalyst screening: Test Pd/C or Ni catalysts for selective C-N coupling; ICP-MS monitors metal leaching .
- Process analytical technology (PAT): In-line FTIR tracks intermediate formation, enabling real-time adjustments .
Advanced: How to resolve discrepancies in crystallographic data (e.g., bond angles vs. DFT predictions)?
Methodological Answer:
- X-ray refinement: Use SHELXL for high-resolution data (Rfactor < 5%) to minimize model bias .
- DFT geometry optimization: Compare relaxed gas-phase structures with crystal packing effects (e.g., hydrogen bonding at C9–H9B⋯O3 ).
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., π-π stacking) that distort bond angles in solid-state vs. theoretical models .
Advanced: How to design a stability study under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation: Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H2O2 (3%) at 40°C for 24 hours .
- Analytical monitoring: UPLC-PDA detects degradation products (e.g., hydrolyzed acetamide or oxidized isoxazole).
- Kinetic modeling: Arrhenius plots predict shelf life at 25°C using degradation rate constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
